![molecular formula C36H38Cl4N4O6S2 B6512763 4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide CAS No. 325987-66-4](/img/structure/B6512763.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is a useful research compound. Its molecular formula is C36H38Cl4N4O6S2 and its molecular weight is 828.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 828.095738 g/mol and the complexity rating of the compound is 1240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Chemotherapy
Phenylacetic acid mustard is a major metabolite of the cancer chemotherapeutic agent chlorambucil . Despite its high antitumor activity, it also exhibits significant toxicity to normal tissues. Understanding its chemical behavior in aqueous media is crucial for clinical evaluation and determining efficacy and bioavailability of these compounds .
Aggregation-Induced Emission (AIE)
Phenylacetic acid mustard derivatives may exhibit interesting photophysical properties. For instance, self-assembly of certain luminogens, such as tetraphenylethene (TPE) units, can lead to crystalline microfibers with efficient fluorescence. Understanding the AIE behavior of related compounds could have applications in materials science and optoelectronics .
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38Cl4N4O6S2/c1-25-23-29(7-13-33(25)41-35(45)27-3-9-31(10-4-27)51(47,48)43(19-15-37)20-16-38)30-8-14-34(26(2)24-30)42-36(46)28-5-11-32(12-6-28)52(49,50)44(21-17-39)22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,41,45)(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYNURCDGMIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38Cl4N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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